![molecular formula C24H24N4O3 B2939242 6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 370869-73-1](/img/structure/B2939242.png)

6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

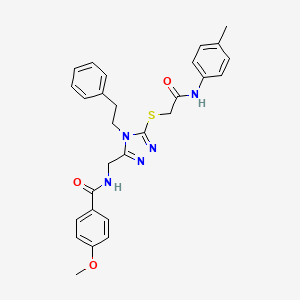

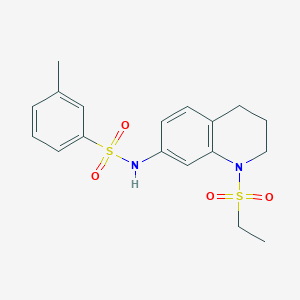

“6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a heterocyclic compound . It belongs to the class of pyrano[2,3-c]pyrazole derivatives . The chemical formula of this compound is C16H16N4O3 .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, including “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile”, has been achieved using various catalysts . For instance, magnesium ferrichromate nanoparticles have been used as an efficient and recyclable catalyst in the synthesis of these derivatives . The synthesis process involves multicomponent reactions (MCRs), which are an alternative to conventional methods for the preparation of diverse complex organic structures .

Molecular Structure Analysis

The molecular structure of “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” can be analyzed using various techniques such as XRD, FTIR, SEM–EDX, and SQUID . These techniques can provide information about the crystal structure, bonding, morphology, and magnetic properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” can be analyzed using various methods . For example, the catalytic activity of certain compounds has been investigated for the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” can be determined using various techniques . For instance, IR spectroscopy can provide information about the functional groups present in the compound .

Scientific Research Applications

Apoptosis Agonists

This compound has been predicted to exhibit activity as an apoptosis agonist, which means it could potentially be used to induce programmed cell death in cancer cells, a key strategy in cancer therapy .

Antimicrobial Agents

Dihydropyrano pyrazole scaffolds, which include this compound, are known to display antimicrobial properties, making them valuable in the development of new antibiotics and antiseptics .

Antidepressants

The structural framework of this compound suggests potential use as an antidepressant, contributing to the treatment of mood disorders .

Anti-Tuberculous Agents

Given its biological activity profile, this compound could be explored for its efficacy against tuberculosis .

Anticonvulsants

The compound’s structure is conducive to anticonvulsant activity, which could be beneficial in treating seizure disorders .

Anti-Inflammatory Agents

The anti-inflammatory properties of dihydropyrano pyrazole derivatives make them candidates for treating inflammation-related conditions .

Human Chk1 Kinase Inhibition

It has been reported as a possible inhibitor of human Chk1 kinase, an enzyme involved in DNA damage response and cell cycle control, which is a target for cancer therapy .

Synthetic Intermediates

These compounds play a significant role as crucial synthetic intermediates in various chemical syntheses, which can be applied across different fields of research and industry .

Future Directions

The future directions in the research of “6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and related compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological and pharmacological activities.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes in cellular signaling, gene expression, or enzymatic activity.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been shown to have a variety of biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on its targets and mode of action.

Action Environment

It is known that environmental factors can influence the action of similar compounds These factors could include temperature, pH, and the presence of other molecules in the environment

properties

IUPAC Name |

6-amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-4-8-18-22-21(15-11-12-19(29-2)20(13-15)30-3)17(14-25)23(26)31-24(22)28(27-18)16-9-6-5-7-10-16/h5-7,9-13,21H,4,8,26H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXLYOPBAXVSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)

![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)

![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)

![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)